molecular formula C18H24N2O3S B2683612 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 1327560-12-2

2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2683612
CAS No.: 1327560-12-2
M. Wt: 348.46
InChI Key: FYLJFDDUSFLCIL-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopentylthio group, a methoxy-substituted phenyl ring, and a pyrrolidinone moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps:

  • Formation of the Cyclopentylthio Group: : The initial step involves the introduction of the cyclopentylthio group onto an appropriate precursor. This can be achieved through nucleophilic substitution reactions where a cyclopentylthiol reacts with a halogenated intermediate.

  • Attachment of the Pyrrolidinone Moiety: : The next step involves the formation of the pyrrolidinone ring. This can be done through a cyclization reaction, where an amine precursor reacts with a carbonyl-containing compound under acidic or basic conditions.

  • Methoxy Group Introduction: : The methoxy group can be introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

  • Final Coupling Reaction: : The final step involves coupling the intermediate compounds to form the desired product. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the pyrrolidinone carbonyl group.

    Substituted Aromatics: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its structural features suggest potential interactions with proteins and enzymes, making it useful in the investigation of biological mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the pyrrolidinone moiety is particularly interesting, as similar structures are found in various pharmacologically active compounds. Research could focus on its potential as an anti-inflammatory, analgesic, or anticancer agent.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its synthesis and functionalization could lead to the creation of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylthio group could facilitate binding to hydrophobic pockets, while the methoxy and pyrrolidinone groups might engage in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylthio)-N-(4-methoxyphenyl)acetamide: Lacks the pyrrolidinone moiety, potentially altering its biological activity and chemical reactivity.

    N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Lacks the cyclopentylthio group, which might affect its hydrophobic interactions and overall stability.

    2-(Cyclopentylthio)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar structure but with different substitution patterns on the aromatic ring, which could influence its reactivity and binding properties.

Uniqueness

The combination of the cyclopentylthio group, methoxy-substituted phenyl ring, and pyrrolidinone moiety in 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide makes it unique. This specific arrangement of functional groups can result in distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-23-16-9-8-13(11-15(16)20-10-4-7-18(20)22)19-17(21)12-24-14-5-2-3-6-14/h8-9,11,14H,2-7,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLJFDDUSFLCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2CCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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